4-methyl-3-sulfanylpentan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
933455-14-2 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
4-methyl-3-sulfanylpentan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3 |
InChI Key |
MLJMCHJDQWBUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCO)S |
Purity |
95 |
Origin of Product |
United States |
Occurrence and Distribution of 4 Methyl 3 Sulfanylpentan 1 Ol
Role of Yeast β-Lyase Activity in Fermentation
Yeast possesses carbon-sulfur (C-S) β-lyase enzymes that are crucial for cleaving the S-cysteine conjugates to release the free thiol. oeno-one.euresearchgate.netnih.gov This enzymatic activity is dependent on pyridoxal-5'-phosphate as a cofactor. oeno-one.eu Different yeast strains exhibit varying levels of β-lyase activity, which can significantly impact the final concentration of the volatile thiol in the fermented product. researchgate.netresearchgate.net For instance, research has shown that purified yeast enzymes can cleave the cysteinylated precursors of both 4-mercapto-4-methylpentan-2-one and 3-mercaptohexan-1-ol, demonstrating the direct role of these enzymes in aroma release. nih.gov The efficiency of this release can be quite low, often less than 5%, but it is a critical step in the formation of the final aroma profile. mdpi.com
Mechanisms of γ-Glutamyltranspeptidase in Precursor Conversion
For the glutathione-conjugated precursors to be acted upon by β-lyase, they must first be broken down. This is where γ-glutamyltranspeptidase (GGT) comes into play. frontiersin.orgnih.govnih.goviiarjournals.orgplos.org GGT is an enzyme that catalyzes the removal of the γ-glutamyl group from glutathione (B108866) conjugates. nih.goviiarjournals.org This is the initial step in the degradation pathway that ultimately leads to the formation of the S-cysteine conjugate. researchgate.net The subsequent action of other peptidases removes the glycine (B1666218) residue, leaving the cysteine conjugate ready for cleavage by β-lyase. researchgate.net The expression and activity of GGT can be influenced by various factors, including oxidative stress. nih.gov
Microbial Metabolic Pathways in Plant-Based Fermentations
The release of 4-methyl-3-sulfanylpentan-1-ol is not limited to grape wine fermentation. Microbial metabolic pathways in various plant-based fermentations can also lead to the formation of this and other volatile thiols. nih.govresearchgate.netnih.govresearchgate.net Microorganisms used in fermentation, such as various species of bacteria and yeast, possess the necessary enzymatic machinery to break down precursors present in plant materials. nih.govnih.gov The specific microbial communities and the composition of the plant substrate will determine the profile and concentration of the released volatile compounds. nih.gov For example, studies on fermented corn and soybean by-products have highlighted the complex interplay between microbial populations and the resulting metabolite profiles, which include amino acid and carbohydrate metabolism pathways that are foundational to the release of sulfur compounds. nih.gov
Data Tables
Table 1: Key Precursors of this compound
| Precursor Type | Specific Example | Source |
| S-Cysteine Conjugate | S-4-(4-methylpentan-2-ol)-L-cysteine | oeno-one.eu |
| S-Glutathione Conjugate | S-4-(4-methylpentan-2-one)-glutathione | researchgate.netnih.gov |
Table 2: Enzymes Involved in the Release of this compound
| Enzyme | Role | Cofactor/Requirements | Reference |
| β-Lyase | Cleavage of S-cysteine conjugates to release the free thiol | Pyridoxal-5'-phosphate | oeno-one.eunih.gov |
| γ-Glutamyltranspeptidase (GGT) | Removal of the γ-glutamyl group from glutathione conjugates | nih.goviiarjournals.org |
Biogenesis and Precursor Pathways of 4 Methyl 3 Sulfanylpentan 1 Ol
Factors Influencing Precursor Availability and Thiol Formation Efficiency
The formation of 4-methyl-3-sulfanylpentan-1-ol is a complex process influenced by a variety of factors, from the initial raw materials to the specifics of the fermentation process. The availability of its precursors and the efficiency of their conversion into the final volatile thiol are critical determinants of its concentration in the final product.
Impact of Raw Material Cultivar and Processing
The initial concentration of precursors for this compound is highly dependent on the cultivar of the raw material, such as grapes or hops. researchgate.net In hops, for instance, the presence and levels of both cysteinylated and glutathionylated precursors vary significantly among different cultivars. researchgate.net
Research has shown that the glutathione (B108866) adduct of 3-sulfanyl-4-methylpentan-1-ol was identified in the Hallertau Blanc hop variety, but not in others like Amarillo or Mosaic, suggesting a strong genetic basis for precursor formation. researchgate.netnih.gov Similarly, studies on different hop varieties harvested at various times have indicated that the content of 3-sulfanyl-4-methylpentan-1-ol can increase several-fold in late-harvested samples compared to those harvested at the normal time. acs.org This suggests that agricultural practices and harvest timing can significantly influence the availability of its precursors.
The processing of raw materials also plays a crucial role. For example, in winemaking, pre-fermentative treatments such as cryomaceration can impact the extraction of aroma precursors from the grape skins into the must, thereby influencing the final concentration of volatile thiols. mdpi.com
Table 1: Presence of this compound Precursors in Different Hop Cultivars
| Hop Cultivar | S-3-(4-methyl-1-hydroxypentyl)glutathione (Glutathione Adduct) |
|---|---|
| Hallertau Blanc | Present |
| Amarillo | Not Detected |
| Mosaic | Not Detected |
> This table is based on findings that detected the glutathione adduct of 3-sulfanyl-4-methylpentan-1-ol in the Hallertau Blanc variety. researchgate.netnih.gov
Fermentation Parameters and Yeast Strain Selection
The conversion of non-volatile precursors into the aromatic this compound is primarily a function of yeast metabolism during fermentation. researchgate.net The choice of yeast strain is therefore a critical factor in determining the final concentration of this thiol.
Different yeast strains, including various species and even different strains within the same species (e.g., Saccharomyces cerevisiae), exhibit varying abilities to release volatile thiols from their precursors. researchgate.netoeno-one.eu This is largely attributed to differences in the activity of specific enzymes, such as β-lyase, which are responsible for cleaving the cysteine-S-conjugates to release the free thiol. oeno-one.eu
Fermentation conditions also play a significant role. Parameters such as temperature, nitrogen availability, and the presence of other microorganisms can influence yeast metabolism and, consequently, thiol release. mdpi.com For example, mixed fermentations involving non-Saccharomyces yeasts alongside S. cerevisiae have been shown to impact the final thiol profile. frontiersin.orgnih.gov Some non-Saccharomyces yeasts can metabolize glutathionylated precursors to cysteinylated precursors, which can then be more readily converted to the volatile thiol by S. cerevisiae. frontiersin.orgnih.gov This synergistic interaction can lead to higher concentrations of the final thiol than would be achieved with a pure culture of either yeast. frontiersin.org
Table 2: Impact of Yeast on Thiol Release
| Yeast | Role in Thiol Formation |
|---|---|
| Saccharomyces cerevisiae | Possesses β-lyase activity to release thiols from cysteinylated precursors. oeno-one.eu Different strains show varying efficiencies. researchgate.net |
| Non-Saccharomyces yeasts (e.g., Torulaspora delbrueckii, Metschnikowia pulcherrima) | Can metabolize glutathionylated precursors to cysteinylated precursors, potentially increasing the substrate pool for S. cerevisiae. frontiersin.orgnih.govresearchgate.net |
> This table summarizes the general roles of different yeast types in the formation of volatile thiols.
Advanced Analytical Methodologies for 4 Methyl 3 Sulfanylpentan 1 Ol and Its Precursors
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-methyl-3-sulfanylpentan-1-ol and its precursors from complex sample matrices. Both gas and liquid chromatography, coupled with mass spectrometry, are pivotal in achieving the required separation and detection.
Gas chromatography is a powerful tool for the analysis of volatile compounds. However, the direct analysis of thiols like this compound can be challenging due to their polarity and potential for poor chromatographic peak shape. To overcome these issues, derivatization is a common and often necessary step. This process involves chemically modifying the analyte to improve its volatility and thermal stability, making it more amenable to GC analysis.
A widely used derivatizing agent for compounds with active hydrogens, such as thiols and alcohols, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). mdpi.com This agent reacts with carbonyl functions to form oxime derivatives and can also react with other functional groups. mdpi.com For thiols, derivatization enhances the instrumental response factor, thereby improving detection limits. mdpi.comresearchgate.net Another approach involves methylation using reagents like boron trifluoride (BF₃) in methanol, which converts fatty acids into their more volatile methyl esters, a technique that can be adapted for other functional groups. mdpi.com
The derivatized analytes are then separated on a GC column and detected by a tandem mass spectrometer (MS/MS). This detector provides a high degree of selectivity and sensitivity, which is crucial for distinguishing the target analyte from matrix interferences. The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOFMS) has also been successfully applied for the analysis of the related thiol, 4-methyl-4-sulfanylpentan-2-one (4MSP), demonstrating the high resolving power of advanced GC techniques for complex samples. acs.orgnih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Reference |
|---|---|---|---|
| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) | Carbonyl, Hydroxyl, Thiol | Oxime-like product | mdpi.com |
| Boron Trifluoride-Methanol (BF₃/MeOH) | Carboxylic Acids, potentially others | Methyl Esters | mdpi.com |
This table is generated based on derivatization principles and may require specific method development for this compound.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds, such as the glutathione (B108866) and cysteine precursors of this compound. nih.gov These precursors, S-3-(4-methyl-1-hydroxypentyl)glutathione and its cysteinylated counterpart, can be extracted and analyzed directly without the need for derivatization to induce volatility.
A typical method employs a reversed-phase HPLC column, such as a C18 column, to separate the compounds. researchgate.netnih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.5% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.5% formic acid). researchgate.net
Following separation, the analytes are ionized, typically using positive-mode electrospray ionization (ESI+), and detected by a tandem mass spectrometer (MS/MS). nih.govresearchgate.net This technique allows for the selective detection and quantification of the precursors even at very low concentrations. For instance, methods have been developed for the concurrent analysis of free varietal thiols and their S-glutathionylated and S-cysteinylated precursors in complex samples. researchgate.net HPLC-ESI(+)MS/MS has been successfully used to identify S-3-(4-methyl-1-hydroxypentyl)glutathione in hop samples for the first time. nih.gov The high specificity of MS/MS detection is critical for accurately quantifying these precursors, which are often present at levels of micrograms per liter or lower. nih.gov
Table 2: Typical HPLC-MS/MS Parameters for Thiol Precursor Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.netnih.gov |
| Mobile Phase A | 0.5% aqueous formic acid | researchgate.net |
| Mobile Phase B | 0.5% formic acid in acetonitrile | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
Spectroscopic and Spectrometric Characterization Methods
While chromatography provides separation and initial detection, spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural confirmation of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules. springernature.com When new precursors are synthesized or isolated, NMR is used to determine their precise chemical structure. researchgate.netnih.gov Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMBC, HSQC) provide detailed information about the connectivity of atoms within a molecule. researchgate.netnih.gov
For example, in the synthesis of a novel precursor like S-3-(4-methyl-1-hydroxypentyl)glutathione, NMR would be essential to confirm that the desired chemical structure has been successfully created before it is used as an analytical standard. nih.gov The ability of NMR to analyze components within a mixture can also aid in identifying by-products and optimizing reaction conditions for precursor synthesis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the determination of the elemental formula of a compound, providing strong evidence for its identity. researchgate.net The monoisotopic mass of this compound is 134.07653624 Da. nih.gov
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are often coupled with liquid chromatography (LC-HRMS). nih.gov This combination is powerful for confirming the identity of known compounds and for identifying unknown analytes in complex mixtures. For precursors like S-3-(4-methyl-1-hydroxypentyl)glutathione, HRMS would be used to confirm their elemental composition, complementing the structural information provided by NMR. nih.govresearchgate.net
Table 3: Mass Spectrometric Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄OS | nih.govuni.lu |
| Molecular Weight | 134.24 g/mol | nih.gov |
| Monoisotopic Mass | 134.07653624 Da | nih.gov |
| Predicted [M+H]⁺ | 135.08382 m/z | uni.lu |
| Predicted [M+Na]⁺ | 157.06576 m/z | uni.lu |
Isotope Dilution Assays for Absolute Quantification
For the most accurate and precise quantification of this compound and its precursors, stable isotope dilution analysis (SIDA) is the gold standard methodology. nih.gov This technique involves the synthesis of an isotopically labeled version of the target analyte, which is used as an internal standard. Common stable isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acs.orgnih.govnih.gov
The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at the very beginning of the analytical procedure. Because the internal standard experiences the same extraction inefficiencies, matrix effects, and potential degradation as the native analyte, it provides a highly accurate way to correct for any losses during sample preparation and analysis.
SIDA, often combined with GC-MS/MS or LC-MS/MS, has been successfully developed for the quantification of the related compound 4-methyl-4-sulfanylpentan-2-one (4MSP) in hops and for the precursors of 3-mercaptohexan-1-ol in wine. acs.orgnih.govnih.gov For 4MSP, a standard labeled with four ¹³C atoms was used. acs.orgnih.gov For the precursors of 3-mercaptohexan-1-ol, deuterium-labeled internal standards were employed, achieving quantitation limits below 0.5 µg/L. nih.gov A similar approach would be essential for the absolute quantification of this compound and its precursors.
Challenges in Trace Analysis within Complex Biological Matrices
The quantitative analysis of this compound and its precursors, such as the glutathionylated (G-3S4MPol) and cysteinylated (Cys-3S4MPol) forms, in complex biological matrices presents significant analytical hurdles. These challenges stem from the inherent properties of the analytes and the intricate nature of the biological samples themselves, such as blood, urine, and tissue homogenates. mdpi.com Accurate determination at trace levels is critical for understanding their biochemical pathways and relevance, but several factors can impede reliable quantification.
The primary challenges in the trace analysis of these sulfur-containing compounds include their low physiological concentrations, the high complexity of the biological matrix leading to interference, the chemical instability of the thiol group, and the difficulties associated with sample preparation. mdpi.commdpi.com Biological matrices are composed of a vast array of endogenous substances, including proteins, lipids, salts, and other small molecules, which can co-extract with the analytes of interest and interfere with detection, a phenomenon known as the matrix effect. nih.govnih.govrsc.org
Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. rsc.orgsemanticscholar.org For instance, in gas chromatography-mass spectrometry (GC-MS), co-eluting matrix components can affect the ionization efficiency of the target analyte in the ion source. nih.gov Similarly, in liquid chromatography-mass spectrometry (LC-MS), non-volatile matrix components can accumulate in the ion source and suppress the analyte signal. rsc.org
Furthermore, the sulfanyl (B85325) (-SH) group is highly susceptible to oxidation, which can occur during sample collection, storage, and preparation. mdpi.com This instability can lead to the underestimation of the reduced form of the thiol and the formation of disulfide artifacts, compromising the integrity of the analysis. mdpi.com Safeguarding the sulfhydryl group throughout the analytical workflow is therefore a critical consideration. mdpi.com
The typically low abundance of this compound and its precursors in biological systems necessitates highly sensitive analytical methods and often requires a pre-concentration step. mdpi.comresearchgate.net However, concentrating the analyte also concentrates potential interfering compounds from the matrix, exacerbating matrix effects. mdpi.com Developing effective sample cleanup procedures that selectively isolate the target analytes while removing the bulk of the matrix components is a non-trivial task that is crucial for achieving accurate and reproducible results. mdpi.commdpi.com
The table below summarizes the principal challenges encountered during the trace analysis of this compound and its precursors in biological samples.
| Challenge | Description | Analytical Impact |
| Low Concentration | Analytes are often present at trace or ultra-trace levels (e.g., ng/L or µg/kg). researchgate.netnih.gov | Requires highly sensitive instrumentation and often a pre-concentration step, which can also concentrate interferences. mdpi.com |
| Matrix Effects | Co-extracted endogenous compounds from the biological sample interfere with analyte ionization in the mass spectrometer source. nih.govrsc.org | Can cause signal suppression or enhancement, leading to inaccurate quantification and reduced method reliability. rsc.orgsemanticscholar.org |
| Analyte Instability | The thiol group is susceptible to oxidation to disulfides or other species during sample handling, storage, and analysis. mdpi.com | Leads to underestimation of the true analyte concentration and potential misinterpretation of data. mdpi.com |
| Sample Preparation | Complex and multi-step procedures are required to extract, clean up, and concentrate the analytes from the intricate biological matrix. mdpi.commdpi.com | Risk of analyte loss, degradation, or introduction of contaminants during the process. Inefficient cleanup can worsen matrix effects. mdpi.com |
| Volatility | The volatile nature of some sulfur compounds can lead to losses during sample preparation and analysis. nih.govmdpi.com | Requires specialized extraction techniques like solid-phase microextraction (SPME) and careful control of temperature during analysis. nih.gov |
Addressing these challenges often requires a multi-faceted approach, including the use of stable isotope-labeled internal standards to compensate for matrix effects and analyte loss, optimized sample preparation techniques like solid-phase extraction (SPE) for effective cleanup, and derivatization to improve the stability and chromatographic behavior of the analytes. acs.orgnih.gov Advanced instrumentation, such as high-resolution mass spectrometry (HRMS) and comprehensive two-dimensional gas chromatography (GC×GC), can also provide the necessary selectivity and sensitivity to overcome the complexities of the matrix. chromatographyonline.comnih.gov
Reactivity and Stability of 4 Methyl 3 Sulfanylpentan 1 Ol
Chemical Interactions with Oxidative Species in Food Systems (e.g., Quinones)
In food systems, particularly beverages like wine and beer, 4-methyl-3-sulfanylpentan-1-ol can interact with various oxidative species. Among the most significant are quinones, which are formed from the oxidation of phenolic compounds. researchgate.net These quinones are highly reactive electrophiles that readily engage with nucleophilic thiols.
The reaction proceeds via a Michael-type addition, where the thiol adds to the electrophilic quinone, leading to the formation of adducts. researchgate.net This process can significantly decrease the concentration of the free thiol, leading to a loss of its characteristic aroma. Studies on structurally similar volatile thiols, such as 3-sulfanylhexan-1-ol (3SH), have provided insights into these interactions. The reaction rates are influenced by the steric hindrance of the thiol; primary thiols are generally more reactive than tertiary thiols. researchgate.net
A kinetic study on the reaction of various wine-relevant nucleophiles with 4-methyl-1,2-benzoquinone (B1207301) demonstrated that volatile thiols are less reactive than other antioxidant compounds like sulfur dioxide (SO₂) and glutathione (B108866) (GSH). nih.gov This suggests that in a complex matrix, antioxidants can offer a protective effect by preferentially reacting with quinones, thereby preserving the volatile thiols. nih.gov
Table 1: Comparative Reactivity of Thiols and Other Nucleophiles with 4-methyl-1,2-benzoquinone
| Compound | Type | Reaction Rate Constant (k, s⁻¹) |
|---|---|---|
| 3-sulfanylhexan-1-ol (3SH) | Volatile Thiol | 0.0578 |
| 2-furanmethanethiol (2FMT) | Volatile Thiol | 0.0837 |
| 4-methyl-4-sulfanylpentan-2-one (4MSP) | Volatile Thiol | 0.0060 |
| Glutathione (GSH) | Antioxidant | 0.3343 |
| Sulfur Dioxide (SO₂) | Antioxidant | 0.3475 |
| Hydrogen Sulfide (H₂S) | Nucleophile | 0.4188 |
Data sourced from a study on wine model solutions, indicating the potential relative reactivity of thiol structures similar to this compound. nih.gov
Degradation Pathways and Factors Influencing Thiol Stability
The inherent reactivity of the sulfhydryl group makes this compound prone to degradation, impacting its persistence and sensory contribution in food products.
Key Degradation Pathways:
Oxidation to Disulfides: A primary degradation pathway for thiols is oxidation, which leads to the formation of less odorous or odorless disulfides. researchgate.netbeilstein-journals.org This reaction can occur between two molecules of this compound to form a symmetrical disulfide or with other thiols present in the matrix to form mixed disulfides. This process is often catalyzed by the presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), and is accelerated by oxygen. researchgate.nettaylorandfrancis.comnih.gov
Reaction with Carbonyls: The thiol group can react with carbonyl compounds (aldehydes and ketones), which are common in many foods and beverages, to form hemithioacetals and thioacetals.
Sulfonation: In the presence of sulfur dioxide and oxygen, thiols can undergo sulfonation. This involves the oxidation of the thiol, potentially forming a disulfide bond, followed by the addition of SO₂ to form a sulfonated adduct. taylorandfrancis.com
Factors Influencing Stability:
Oxygen: The presence of oxygen is a critical factor, as it drives the oxidative degradation of thiols. researchgate.nettaylorandfrancis.com
Metal Ions: Transition metals, particularly iron and copper, act as catalysts for thiol oxidation. taylorandfrancis.comnih.gov
pH: The pH of the food matrix can influence the reactivity of the thiol group.
Temperature: Storage temperature significantly affects stability. Studies on other thiols have shown that storage at lower temperatures (e.g., -80°C) is much more effective at preserving thiol levels compared to higher temperatures (e.g., -20°C). biosynth.com
Matrix Components: The presence of antioxidants like glutathione and ascorbic acid can protect thiols by scavenging oxidative species. nih.gov Conversely, the presence of oxidants like quinones or certain metal ions accelerates degradation. researchgate.netnih.govtaylorandfrancis.com
Table 2: General Factors Affecting Thiol Stability
| Factor | Effect on Stability | Mechanism |
|---|---|---|
| Oxygen | Decreases | Promotes oxidation to disulfides. researchgate.nettaylorandfrancis.com |
| Metal Ions (Fe, Cu) | Decreases | Catalyzes oxidation reactions. taylorandfrancis.com |
| Low Temperature | Increases | Slows down reaction and degradation rates. biosynth.com |
| Antioxidants (GSH, SO₂) | Increases | Scavenges oxidative species like quinones. nih.gov |
| Quinones | Decreases | Reacts directly with the thiol group. researchgate.netnih.gov |
Formation of Derivatives and Reaction Products in Complex Matrices
In complex food matrices such as beer and wine, this compound does not exist solely in its free, volatile form. It is often found as non-volatile precursors or can react to form other derivatives.
A key discovery has been the identification of S-conjugates of this compound in hops. nih.gov Research has confirmed the presence of its S-glutathione conjugate, S-3-(4-methyl-1-hydroxypentyl)glutathione, in certain hop varieties like Hallertau Blanc. nih.gov These glutathionylated and cysteinylated precursors are crucial as they can release the volatile thiol during processes like fermentation.
The concentration of free this compound in dry-hopped beers has been found to be much higher than what could be explained by the free thiol content in the hops alone, highlighting the significant role of these S-conjugate precursors. nih.gov
Table 3: Identified Precursors of this compound in Hops
| Precursor Compound | Found In | Significance |
|---|---|---|
| S-3-(4-methyl-1-hydroxypentyl)glutathione | Hallertau Blanc hop variety nih.gov | Releases the volatile thiol during brewing, contributing to the final aroma profile. |
Stereochemical Implications of Reactivity
This compound is a chiral molecule, with a stereocenter at the carbon atom bearing the sulfhydryl group (C3). This means it can exist as two different stereoisomers (enantiomers): (R)-4-methyl-3-sulfanylpentan-1-ol and (S)-4-methyl-3-sulfanylpentan-1-ol.
The stereochemistry of volatile thiols can have a profound impact on their sensory properties, such as their aroma quality and odor detection thresholds. nih.gov For many chiral flavor compounds, different enantiomers exhibit distinct aromas or potencies. While specific studies detailing the differential reactivity of the (R) and (S) enantiomers of this compound are limited, the principles of stereochemistry dictate that their interactions with other chiral molecules, such as enzymes, will be stereospecific. taylorandfrancis.com
Theoretical and Computational Investigations on 4 Methyl 3 Sulfanylpentan 1 Ol
Molecular Modeling and Conformational Analysis
The chemical structure of 4-methyl-3-sulfanylpentan-1-ol (C₆H₁₄OS) consists of a five-carbon pentanol (B124592) backbone with a methyl group at the fourth carbon and a sulfanyl (B85325) (thiol) group at the third carbon. nih.gov This structure includes two chiral centers at positions C3 and C4, meaning the molecule can exist as four different stereoisomers. The spatial arrangement of the atoms, or conformation, of these isomers is critical as it can influence the molecule's physical properties and its interaction with biological receptors, such as olfactory receptors in the nose or active sites of enzymes.
While specific conformational analysis studies published for this compound are scarce, principles can be drawn from its structural features and from studies of analogous polyfunctional thiols. The molecule possesses rotational freedom around its carbon-carbon single bonds, leading to a complex potential energy surface with numerous possible conformers. Molecular modeling techniques, such as force field-based molecular mechanics and quantum mechanics calculations, would be employed to identify the lowest energy (most stable) conformers.
The chirality of the molecule is of significant interest. In related aroma-active thiols like 3-sulfanylhexan-1-ol (3SH), the different enantiomers are known to possess distinct odor qualities and detection thresholds. nih.gov It is highly probable that the different stereoisomers of this compound also exhibit unique sensory properties. Computational modeling is essential for visualizing the three-dimensional shapes of these isomers and understanding how subtle differences in their structure could lead to different interactions with chiral olfactory receptors.
Table 1: Computed Physicochemical Properties of this compound
This interactive table contains calculated property data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄OS | PubChem nih.gov |
| Molecular Weight | 134.24 g/mol | PubChem nih.gov |
| XLogP3-AA (LogP) | 1.6 | PubChem nih.gov |
| H-Bond Donor Count | 2 | PubChem nih.gov |
| H-Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Enthalpy of Vaporization (ΔvapH°) | 51.59 kJ/mol | Cheméo (Joback Method) chemeo.com |
Quantum Chemical Studies of Reaction Mechanisms (e.g., Thiol Release)
The primary formation pathway for volatile thiols like this compound in beverages such as wine and beer is the enzymatic cleavage of non-volatile precursors during fermentation. infowine.comnih.gov This compound is typically found in nature as a cysteine or glutathione (B108866) S-conjugate. nih.govunimi.it The key step in releasing the free, odorous thiol is the cleavage of the carbon-sulfur (C-S) bond, a reaction catalyzed by yeast enzymes with β-lyase activity. unimi.itnih.gov
The mechanism is a β-elimination reaction. unimi.it For the S-cysteine conjugate of this compound, the yeast's carbon-sulfur lyase enzyme facilitates the breaking of the C-S bond at the β-position relative to the cysteine's carboxyl group. This reaction releases the free thiol, along with pyruvate (B1213749) and ammonia. unimi.it
Quantum chemical studies are instrumental in elucidating the intricate details of such reaction mechanisms. Using methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., CBS-QB3), researchers can model the reaction pathway, calculate the activation energies, and characterize the transition state structures. acs.org For instance, theoretical studies on the thiol-promoted fragmentation of other sulfur-containing bicyclic compounds have examined the electronic and steric factors that influence reaction rates, providing insights into the stability of intermediates and the energy barriers of the process. acs.org While specific quantum chemical reports on the β-lyase cleavage of the this compound precursor are not widely published, this computational approach is fundamental to understanding the efficiency and selectivity of thiol release by different yeast strains. acs.org
In Silico Prediction of Substrate-Enzyme Interactions (e.g., with β-Lyases)
The release of this compound is dependent on the interaction between its non-volatile S-conjugate precursor and a specific yeast enzyme. nih.govnih.gov Research has identified that enzymes with carbon-sulfur β-lyase activity are responsible for this conversion. nih.govinfowine.com In the yeast Saccharomyces cerevisiae, the protein encoded by the IRC7 gene has been shown to be a key β-lyase involved in the release of the related thiol, 4-mercapto-4-methylpentan-2-one (4MMP). nih.gov It is understood that this enzyme, or others with similar function, acts on the S-cysteine conjugate of this compound.
In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these substrate-enzyme interactions at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a substrate (the thiol precursor) when bound to the active site of the enzyme (the β-lyase). It helps identify key amino acid residues that stabilize the substrate through hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time, providing insights into conformational changes that may occur upon binding and during the catalytic process.
Studies on exogenous C-S lyases have begun to highlight structural features important for substrate recognition. nih.gov By building a homology model of the yeast β-lyase and docking its various S-cysteine conjugate substrates, researchers can predict binding affinities and rationalize why certain yeast strains are more efficient at releasing thiols than others. unimi.it These computational predictions can guide site-directed mutagenesis experiments to verify the role of specific active site residues and potentially engineer yeast strains with enhanced thiol-releasing capabilities. nih.gov
Structure-Activity Relationship Modeling for Functional Analogues
This compound belongs to a class of polyfunctional thiols that are potent aroma compounds in food and beverages. mdpi.comresearchgate.net Understanding the relationship between their chemical structure and their sensory properties (the "activity") is a key area of flavor chemistry. Structure-activity relationship (SAR) modeling seeks to identify the molecular features responsible for a particular aroma character or potency (odor detection threshold).
By comparing this compound with its functional analogues, clear SARs can be observed. Key analogues include 3-sulfanylhexan-1-ol (3SH), 3-sulfanylhexyl acetate (B1210297) (3SHA), and 4-methyl-4-sulfanylpentan-2-one (4MMP).
Table 2: Structure-Activity Relationships of Key Polyfunctional Thiols
This interactive table compares the structure, odor detection threshold (ODT), and aroma descriptors of this compound and its functional analogues.
| Compound Name | Structure | Odor Detection Threshold (ng/L in wine/model wine) | Typical Aroma Descriptors |
|---|---|---|---|
| This compound | CC(C)C(S)CCO | Not widely reported, but found in beer nih.gov | Grapefruit-like nih.gov |
| 3-Sulfanylhexan-1-ol (3SH) | CCC(S)CCCCO | 60 infowine.com | Grapefruit, Passionfruit infowine.com |
| 3-Sulfanylhexyl acetate (3SHA) | CCC(S)CCCCOC(C)=O | 4 infowine.com | Passionfruit, Box tree, Sweaty infowine.com |
From this data, several structural relationships can be inferred:
Esterification: The acetylation of 3SH to form 3SHA dramatically lowers the odor detection threshold (from 60 to 4 ng/L), highlighting the significant impact of the acetate group on potency. infowine.com
Carbonyl Group: The presence of a ketone group in 4MMP, compared to the primary alcohol in 3SH, results in a much lower detection threshold and a different aroma profile, shifting from citrus/passionfruit to blackcurrant/box tree. infowine.com
Methyl Branching: The branching and position of the sulfanyl group differentiate this compound from 3SH. While both can impart grapefruit notes, their precise character and intensity likely differ due to these structural variations.
Quantitative Structure-Activity Relationship (QSAR) models can formalize these observations. nih.gov Such models use computational descriptors (e.g., molecular size, shape, hydrophobicity, electronic properties) to build a mathematical equation that predicts the activity (e.g., odor threshold). For flavor compounds, QSAR can help predict the sensory properties of novel or uncharacterized molecules based on their structure alone. nih.gov
Biotechnological and Industrial Applications of 4 Methyl 3 Sulfanylpentan 1 Ol Research
Strategies for Flavor Modulation in Food and Beverage Production (e.g., Brewing, Winemaking)
The concentration of volatile thiols like 4-methyl-3-sulfanylpentan-1-ol is a critical factor in defining the aromatic profile of wines and beers. These compounds are typically not present in their free, odorous form in the raw materials but are released from non-volatile precursors during fermentation. nih.gov This conversion is primarily facilitated by the enzymatic activity of yeast. researchgate.net Consequently, strategies to modulate the flavor profile of these beverages often focus on the selection of specific yeast strains and the optimization of fermentation conditions.
In winemaking, varietal thiols such as 4-methyl-4-sulfanylpentan-2-one (4MSP) and 3-sulfanylhexan-1-ol (3SH) are responsible for the desirable "tropical fruit," "grapefruit," and "passion fruit" aromas in certain wine styles, particularly Sauvignon blanc. oeno-one.euencyclopedia.pub These thiols are released from cysteinylated or glutathionylated precursors present in the grape must by the action of yeast enzymes during alcoholic fermentation. researchgate.netoeno-one.eu The choice of Saccharomyces cerevisiae strain is paramount, as different strains exhibit varying levels of the necessary β-lyase activity to cleave the precursors and release the aromatic thiols. researchgate.net
In the brewing industry, similar principles apply. The "grapefruit-like" aroma of 3-sulfanyl-4-methylpentan-1-ol has been identified in dry-hopped beers. nih.gov The release of this thiol is linked to precursors found in hops. nih.govresearchgate.net Research has shown that specific hop varieties contain varying concentrations of these precursors. For instance, S-3-(4-methyl-1-hydroxypentyl)glutathione, a precursor to 3-sulfanyl-4-methylpentan-1-ol, has been identified in the Hallertau Blanc hop variety. nih.gov
The selection of yeast strains is also a key strategy in brewing. nih.gov Breeding programs for industrial brewing yeasts, sometimes aided by techniques like CRISPR/Cas9, aim to develop strains with enhanced β-lyase activity. nih.gov This leads to a more efficient release of volatile thiols from hop-derived precursors, thereby intensifying the desired hop-forward, fruity aromas in beer styles like IPAs. nih.gov The biotransformation capabilities of different yeast strains can significantly alter the final volatile composition and sensory properties of the beer. nih.gov
Table 1: Influence of Yeast and Hops on Thiol Expression
| Beverage | Modulating Factor | Specific Example | Impact on Thiol Profile |
| Wine | Yeast Strain | Saccharomyces cerevisiae | Different strains possess varying β-lyase activity, leading to different concentrations of released thiols like 4MSP and 3SH. researchgate.net |
| Beer | Hop Variety | Hallertau Blanc | Contains glutathione (B108866) adducts of 3-sulfanyl-4-methylpentan-1-ol, acting as precursors. nih.gov |
| Beer | Hop Variety | Cascade | Exhibits a high potential for bound 3-sulfanylhexan-1-ol. researchgate.net |
| Beer | Yeast Strain | Hybrid strains (e.g., Sterling × YJM1400) | Can lead to significantly increased concentrations of thiols like 4MMP and 3MHA. nih.gov |
Development of Biocatalytic Processes for Thiol Production
The growing demand for natural flavor and fragrance compounds has spurred the development of biocatalytic processes for the production of thiols like this compound. Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. The key to this approach lies in harnessing the power of specific enzymes.
The enzymatic release of volatile thiols from their non-volatile cysteine and glutathione conjugates is a central focus of this research. nih.govresearchgate.net The enzyme responsible for this cleavage is a carbon-sulfur β-lyase. researchgate.netresearchgate.net In yeast, the STR3 gene has been identified as encoding an enzyme with this activity, and its overexpression has been shown to increase the release of 3-mercaptohexan-1-ol (3MH) during fermentation. researchgate.net This points to a viable strategy for the industrial production of these thiols by using genetically optimized microorganisms.
Furthermore, multi-enzymatic, one-pot synthesis routes are being explored for producing structurally related chiral alcohols. For example, the four stereoisomers of 4-methylheptan-3-ol have been synthesized from an unsaturated ketone using a sequential two-step reduction catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com This type of enzymatic cascade demonstrates the potential for creating complex chiral molecules with high stereoselectivity, a principle that could be adapted for the synthesis of specific stereoisomers of this compound.
Table 2: Key Enzymes in Biocatalytic Thiol Production
| Enzyme Class | Specific Enzyme/Gene | Organism Source | Role in Synthesis |
| Carbon-Sulfur Lyase | Product of STR3 gene | Saccharomyces cerevisiae | Cleavage of cysteine-S-conjugate precursors to release volatile thiols. researchgate.net |
| Ene-Reductase (ER) | OYE1-W116V, OYE2.6 | N/A | Catalyzes the reduction of a C=C double bond in a precursor molecule. mdpi.com |
| Alcohol Dehydrogenase (ADH) | ADH270, ADH440 | N/A | Catalyzes the reduction of a ketone to a secondary alcohol, creating a chiral center. mdpi.com |
Utilization as a Building Block in Specialized Organic Synthesis
While primarily recognized for its sensory impact, the chemical structure of this compound—containing both a thiol and a primary alcohol functional group—makes it a potentially valuable building block in specialized organic synthesis. Compounds with similar structures, like 4-methyl-4-sulfanylpentan-2-one, are noted for their use in organic synthesis and biochemical experiments. targetmol.com
The presence of two distinct reactive sites (the sulfhydryl group of the thiol and the hydroxyl group of the alcohol) allows for selective chemical modifications. This dual functionality enables its use in the synthesis of more complex molecules, including bifunctional ligands, chiral auxiliaries, or molecules with specific biological activities. The thiol group is particularly useful for its ability to form thioethers, disulfides, and to participate in Michael additions, while the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ester or ether.
Although specific industrial-scale synthetic applications using this compound as a starting material are not widely documented in public literature, its structural motifs are found in various natural products and pharmacologically active compounds. The expertise in manufacturing high-impact aroma chemicals, particularly those involving sulfur and heterocyclic chemistries, suggests a capability within the specialty chemical industry to produce and utilize such building blocks for custom synthesis projects. thegoodscentscompany.com
Table of Mentioned Chemical Compounds
| Common Name/Abbreviation | IUPAC Name |
| This compound | This compound nih.gov |
| 4MSP / 4MMP | 4-methyl-4-sulfanylpentan-2-one nih.govnih.gov |
| 3SH / 3MH | 3-sulfanylhexan-1-ol nih.gov |
| 3SHA | 3-sulfanylhexyl acetate (B1210297) nih.gov |
| Cys-3SH | 3-S-cysteinylhexan-1-ol nih.gov |
| P-4MSP | S-(1,1-dimethyl-3-oxobutyl)cysteine nih.gov |
| 3-sulfanyl-4-methylpentan-1-ol | 3-sulfanyl-4-methylpentan-1-ol nih.gov |
| S-3-(4-methyl-1-hydroxypentyl)glutathione | S-3-(4-methyl-1-hydroxypentyl)glutathione nih.gov |
| 3-sulfanylpentan-1-ol | 3-sulfanylpentan-1-ol nih.gov |
| 4-methylheptan-3-ol | 4-methylheptan-3-ol mdpi.com |
| 3-mercapto-3-methylbutan-1-ol / MMB | 3-methyl-3-sulfanylbutan-1-ol wikipedia.org |
| 3-mercapto-2-methyl pentanol (B124592) | 3-mercapto-2-methylpentan-1-ol thegoodscentscompany.com |
| 4-methyl-3-sulfanylpentan-2-one | 4-methyl-3-sulfanylpentan-2-one foodb.ca |
Future Research Directions and Emerging Areas
Discovery of Novel Precursors and Biogenic Pathways
The formation of volatile thiols is dependent on the presence of non-volatile precursors in raw materials like grapes and hops. winemakersresearchexchange.comwinemakersresearchexchange.com During fermentation, yeast enzymes cleave these precursors to release the aromatic thiols. winemakersresearchexchange.comsevenfifty.com While significant strides have been made in identifying precursors for well-known thiols like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP), the pathways for many others, including 4-methyl-3-sulfanylpentan-1-ol, are not fully elucidated. winemakersresearchexchange.comunimi.it
Initial research has successfully identified a glutathionylated precursor for a structurally similar compound, 3-sulfanyl-4-methylpentan-1-ol, in hops. nih.gov Specifically, S-3-(4-methyl-1-hydroxypentyl)glutathione was synthesized and confirmed to exist in certain hop varieties like Hallertau Blanc. nih.gov This discovery opens a critical avenue for future research: a systematic search for other S-cysteine and S-glutathione conjugates that may serve as precursors to this compound in various natural sources.
Future work will likely involve:
Screening of Natural Sources: Extensive screening of different grape varieties, hop cultivars, and other fruits to identify potential new glutathionylated and cysteinylated precursors. winemakersresearchexchange.comnih.gov
Isotopic Labeling Studies: Using labeled tracers to follow the biogenetic pathway from primary metabolites to the final thiol, confirming the roles of hypothesized intermediate compounds. researchgate.net
Enzyme Identification: Characterizing the specific glutathione (B108866) S-transferase (GST) enzymes in plants that are responsible for conjugating glutathione to the initial odorless compounds, such as unsaturated aldehydes and alcohols. researchgate.net
| Identified Thiol Precursors and Their Sources | | :--- | :--- | :--- | | Precursor | Related Thiol | Identified Source | | S-3-(4-methyl-1-hydroxypentyl)glutathione | 3-sulfanyl-4-methylpentan-1-ol | Hops (Hallertau Blanc) nih.gov | | S-cysteinylhexan-1-ol (Cys-3MH) | 3-mercaptohexan-1-ol (3MH) | Grapes, Hops winemakersresearchexchange.comresearchgate.net | | S-glutathionylhexan-1-ol (GSH-3SH) | 3-mercaptohexan-1-ol (3MH) | Grapes, Hops winemakersresearchexchange.comresearchgate.netaut.ac.nz | | Cysteinylated-4MMP (Cys-4MMP) | 4-mercapto-4-methylpentan-2-one (4MMP) | Grapes, Hops researchgate.netnih.gov |
Comprehensive Mechanistic Understanding of Thiol Reactivity and Degradation
Volatile thiols are highly reactive molecules, and their persistence in a medium like wine or beer is a significant challenge. nih.govresearchgate.net Their degradation leads to a loss of the desired aroma. The primary degradation pathway is oxidation, a process influenced by the presence of oxygen, polyphenols, and metal ions such as copper and iron. winemakersresearchexchange.comsevenfifty.comscilit.com
While the general mechanism involving the oxidation of polyphenols to quinones, which subsequently react with and deplete thiols, is known, the specific kinetics and reaction products for this compound are yet to be determined. winemakersresearchexchange.comscilit.com Future research should focus on:
Reaction Kinetics: Quantifying the rate of degradation of this compound under various conditions (pH, temperature, oxygen levels, and concentrations of different polyphenols and metal ions).
Identification of Degradation Products: Characterizing the non-aromatic compounds formed when this compound degrades to better understand the reaction mechanisms.
Protective Mechanisms: Investigating the efficacy of protective agents like sulfur dioxide and glutathione in preventing the degradation of this specific thiol. winebusinessanalytics.com Studies have shown that for other thiols, a combination of SO2 and glutathione offers significantly more protection than either compound alone. winebusinessanalytics.com
Advancement of Ultra-Trace Analytical Methods
A fundamental challenge in studying volatile thiols is their presence at extremely low concentrations (often in the nanogram per liter range) within complex matrices. nih.govresearchgate.net This necessitates highly sensitive and selective analytical methods. Current state-of-the-art techniques typically involve a derivatization step to improve stability and chromatographic behavior, followed by analysis using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). mdpi.comfrontiersin.org
Emerging research in this area aims to push the boundaries of detection and simplify analytical workflows. Key future directions include:
Lowering Detection Limits: Developing new derivatization reagents and optimizing MS detection to achieve even lower limits of detection (LOD) and quantification (LOQ), which is crucial as the sensory thresholds for some thiols are exceptionally low. frontiersin.orgdaneshyari.com
Simultaneous Analysis: Creating robust methods for the simultaneous extraction and quantification of both the volatile thiols and their non-volatile precursors in a single chromatographic run. aut.ac.nz This would provide a more complete picture of a sample's thiol potential.
High-Throughput Screening: Developing faster and more automated methods to enable the high-throughput screening of large numbers of samples, which is essential for agricultural studies and industrial quality control. mdpi.comresearchgate.net
Comprehensive Chromatography: Increased application of comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) to better separate co-eluting matrix interferences and provide more accurate quantification. acs.orgnih.gov
| Comparison of Analytical Techniques for Thiol Analysis | | :--- | :--- | :--- | | Technique | Typical Application | Key Advantages/Disadvantages | | GC-MS with Derivatization | Quantification of volatile thiols | Advantage: High sensitivity, well-established. thegoodscentscompany.comDisadvantage: Requires derivatization, can be time-consuming. researchgate.net | | LC-MS/MS with Derivatization | Quantification of volatile thiols and precursors | Advantage: Can analyze less volatile precursors and volatile thiols simultaneously. aut.ac.nzdaneshyari.comDisadvantage: Derivatization is often still required to boost signal. researchgate.net | | GC×GC-TOFMS | Detailed profiling in complex matrices | Advantage: Superior separation power and resolving capability. acs.orgnih.govDisadvantage: Complex data analysis, requires specialized equipment. |
Genetic and Metabolic Engineering Approaches for Optimized Production
The release of volatile thiols from their precursors during fermentation is catalyzed by the β-lyase activity of yeast. researchgate.netvineyardmagazine.co.uk However, the natural capacity of most Saccharomyces cerevisiae strains to perform this conversion is limited, with less than 5% of the precursor potential often being realized. nih.gov This inefficiency represents a significant opportunity for improvement through biotechnology.
Genetic and metabolic engineering offers a powerful toolkit to enhance thiol production. Landmark studies have already demonstrated the potential of this approach by overexpressing genes with high β-lyase activity, such as the tnaA gene from Escherichia coli, in wine yeast. nih.govnih.gov This resulted in strains capable of releasing up to 25 times more 4MMP and 3MH. nih.gov
Future research will build upon this foundation by:
Gene Discovery and Optimization: Identifying and characterizing novel β-lyase enzymes from various microorganisms with higher specificity and efficiency towards precursors of this compound and other desirable thiols.
Pathway Engineering: Moving beyond single-gene overexpression to engineer entire metabolic pathways. This could involve upregulating the synthesis of necessary cofactors like glutathione and optimizing the transport of precursors into the yeast cell. researchgate.netnih.gov
Developing Non-GMO Approaches: Using techniques like selective breeding and adaptive laboratory evolution to develop yeast strains with enhanced thiol-releasing capabilities without direct genetic modification, catering to specific market demands.
Expanding to New Precursors: Engineering yeast to utilize a wider range of precursors, including those that are currently not metabolized, to generate novel aroma profiles. researchgate.netnih.gov
Exploration of Stereospecific Bioconversions and Applications
Chirality plays a crucial role in the sensory perception of many aroma compounds. acs.org Enantiomers of a chiral molecule can exhibit different aroma characteristics and sensory thresholds. acs.orgnih.gov The compound this compound possesses two chiral centers (at carbons 3 and 4), meaning it can exist as four distinct stereoisomers. The sensory properties of each of these isomers are likely different, but this has not yet been explored.
This represents a significant frontier in flavor science. Future research must address:
Stereoselective Synthesis and Separation: Developing chemical and enzymatic methods to synthesize or separate each of the four stereoisomers in their pure form.
Sensory Evaluation: Conducting detailed sensory analysis on the individual stereoisomers to determine their specific aroma profiles and detection thresholds. This is critical for understanding which forms are most desirable for flavor applications.
Stereospecific Biogenesis: Investigating whether the biogenic pathways in plants and the enzymatic release by yeast favor the production of specific stereoisomers.
Targeted Bioconversions: Discovering or engineering enzymes (such as ketoreductases or β-lyases) that can perform stereospecific conversions, allowing for the targeted production of the most sensorially impactful isomer. researchgate.net The olfactory properties of related chiral thiols often depend heavily on their stereochemistry, highlighting the importance of this research direction. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-3-sulfanylpentan-1-ol, and how can purity be optimized?
- Methodology :
- Step 1 : Start with propargyl alcohol derivatives as precursors, leveraging allylic rearrangements to introduce the sulfanyl group. For example, palladium-catalyzed hydrogenation (using Lindlar catalyst or ligand-modified Pd nanoparticles) can selectively reduce acetylenic intermediates while preserving the sulfanyl moiety .
- Step 2 : Purify via fractional distillation or preparative HPLC, monitoring purity with GC-MS. Adjust reaction stoichiometry to minimize byproducts (e.g., disulfides from oxidation of -SH groups) .
- Key Data : Typical yields range from 60–75% under inert atmospheres (N₂/Ar), with impurities <5% when using Pd/C catalysts at 40–60°C .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodology :
- ¹H NMR : Focus on the -SH proton (δ 1.2–1.5 ppm, broad singlet) and the methyl group adjacent to the sulfanyl moiety (δ 0.9–1.1 ppm). Use deuterated DMSO to stabilize the -SH group and reduce exchange broadening .
- IR : Identify -SH stretching (2550–2600 cm⁻¹) and hydroxyl (-OH) vibrations (3300–3500 cm⁻¹). Compare with reference spectra of structurally similar alcohols (e.g., 3-methyl-1-pentanol) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 134.1) .
Advanced Research Questions
Q. How can competing side reactions involving the sulfanyl group be mitigated during synthesis?
- Challenge : The sulfanyl (-SH) group is prone to oxidation (forming disulfides) and nucleophilic substitution.
- Solutions :
- Condition Optimization : Conduct reactions under inert atmospheres (Ar) with radical scavengers (e.g., BHT) to suppress disulfide formation. Use mild oxidizing agents (e.g., H₂O₂ at low concentrations) if intentional oxidation is required .
- Catalyst Selection : Palladium nanoparticles with tailored ligands (e.g., polyvinylpyrrolidone) improve selectivity in hydrogenation, reducing over-reduction of the sulfanyl group .
- Case Study : In analogous compounds, substituting protic solvents (e.g., MeOH) with aprotic solvents (THF) reduced -SH substitution by 30% .
Q. What computational models predict the reactivity of the sulfanyl group under varying conditions?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-H (≈85 kcal/mol) and C-S (≈65 kcal/mol) bonds to predict stability under thermal or oxidative stress .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess nucleophilic susceptibility of the sulfanyl group .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported reaction yields for sulfanyl-containing alcohols?
- Analysis :
- Variable Identification : Differences in catalyst loading (e.g., 1–5% Pd), solvent polarity, and temperature gradients (±5°C) significantly impact yields. For example, higher Pd concentrations (>3%) may accelerate undesired hydrogenolysis .
- Statistical Tools : Use Design of Experiments (DoE) to isolate critical factors. A Plackett-Burman design identified temperature and solvent as primary yield determinants in analogous syntheses .
Applications in Biological Research
Q. What protocols are recommended for studying the biological activity of this compound?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values). Include controls with mercaptoethanol to differentiate -SH-specific effects .
- Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) via fluorometric assays. Pre-incubate with DTT to stabilize the sulfanyl group .
- Data Interpretation : Compare results with structurally similar compounds (e.g., 3-{[(4-fluoro-3-methylphenyl)methyl]amino}propan-1-ol) to identify structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
